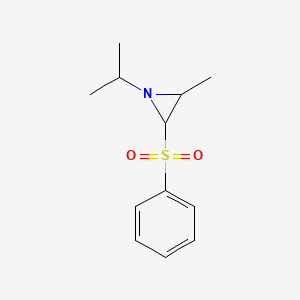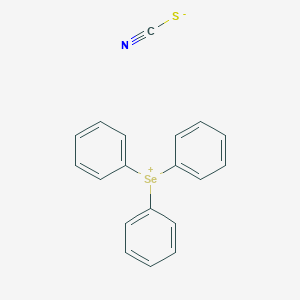
Triphenylselanium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triphenylselanium thiocyanate is an organoselenium compound characterized by the presence of a selenium atom bonded to three phenyl groups and a thiocyanate group
準備方法
Synthetic Routes and Reaction Conditions: Triphenylselanium thiocyanate can be synthesized through several methods. One common approach involves the reaction of triphenylselenium chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature, yielding this compound as a crystalline product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: Triphenylselanium thiocyanate undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction of the selenium atom can be achieved using reducing agents like sodium borohydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides (e.g., sodium chloride), amines (e.g., aniline).
Major Products Formed:
Oxidation: Triphenylselanium oxide.
Reduction: Triphenylselanium hydride.
Substitution: Triphenylselanium halides or amines.
科学的研究の応用
Triphenylselanium thiocyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the synthesis of other organoselenium compounds and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of triphenylselanium thiocyanate involves its ability to interact with biological molecules through the selenium atom. Selenium can form covalent bonds with sulfur-containing amino acids in proteins, potentially altering their function. Additionally, the thiocyanate group can participate in redox reactions, contributing to the compound’s biological activity.
Molecular Targets and Pathways:
Proteins: Selenium can bind to cysteine residues in proteins, affecting their structure and function.
Redox Pathways: The thiocyanate group can undergo redox reactions, influencing cellular oxidative stress levels.
類似化合物との比較
- Triphenylselenium chloride
- Triphenylselenium bromide
- Triphenylselenium iodide
Uniqueness: The thiocyanate group in triphenylselanium thiocyanate provides distinct chemical properties, such as the ability to undergo nucleophilic substitution reactions and participate in redox processes, which are not as prominent in its halide counterparts.
特性
CAS番号 |
64186-75-0 |
|---|---|
分子式 |
C19H15NSSe |
分子量 |
368.4 g/mol |
IUPAC名 |
triphenylselanium;thiocyanate |
InChI |
InChI=1S/C18H15Se.CHNS/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3/h1-15H;3H/q+1;/p-1 |
InChIキー |
MNHSUVWYQVARQY-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[Se+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]naphthalene-2-sulfonamide](/img/structure/B14510227.png)
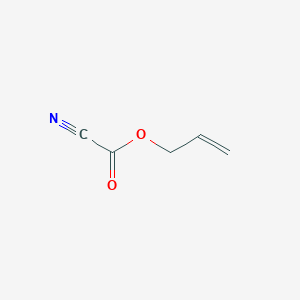


![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)

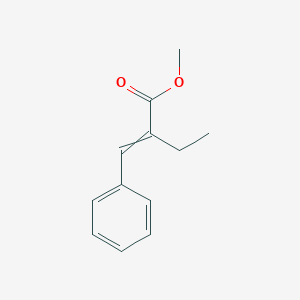


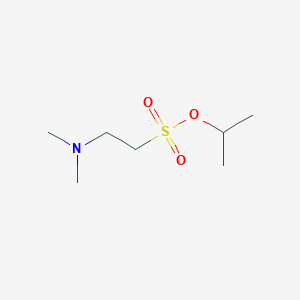
![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
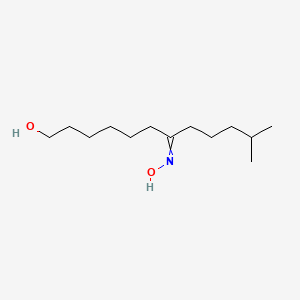
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)
